JWH-167

説明

科学的研究の応用

作用機序

JWH 167は、エンドカンナビノイド系の一部であるカンナビノイド受容体タイプ1とタイプ2に結合することでその効果を発揮します . カンナビノイド受容体タイプ1に対する結合親和性は、カンナビノイド受容体タイプ2に対する結合親和性よりも高いです . 結合すると、JWH 167はこれらの受容体を活性化し、さまざまな生理学的プロセスを調節する一連の細胞内シグナル伝達イベントを引き起こします . 関与する分子標的と経路には、アデニル酸シクラーゼの阻害、イオンチャネルの調節、ミトゲン活性化プロテインキナーゼの活性化が含まれます .

類似化合物の比較

JWH 167は、JWH 018、JWH 250、JWH 203などの他の合成カンナビノイドに似ています . これは、他の多くの合成カンナビノイドに見られるナフトイル環ではなく、フェニルアセチル基を有する構造においてユニークです . この構造の違いは、カンナビノイド受容体に対する独自の結合親和性と選択性に貢献しています . 類似する化合物には以下が含まれます。

JWH 018: 高効力と合成カンナビノイド製品における広範な使用で知られています.

JWH 250: 構造は似ていますが、フェニル環にメトキシ基があります.

JWH 203: フェニル環にクロロ基が含まれており、異なる結合特性につながります.

生化学分析

Biochemical Properties

JWH-167 has moderate affinities for both central CB1 and peripheral CB2 receptors

Cellular Effects

As a cannabinoid agonist, it likely influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specific details about its effects on various types of cells and cellular processes are currently lacking in the literature.

Molecular Mechanism

It is known to exert its effects at the molecular level, likely through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

準備方法

化学反応の分析

JWH 167は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して行うことができ、酸化された誘導体の形成につながります.

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して行うことができ、化合物の還元された形態をもたらします.

これらの反応で使用される一般的な試薬と条件には、ジクロロメタンまたはエタノールなどの有機溶媒、および室温から還流条件までの反応温度が含まれます . これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

類似化合物との比較

JWH 167 is similar to other synthetic cannabinoids such as JWH 018, JWH 250, and JWH 203 . it is unique in its structure, having a phenylacetyl group instead of the naphthoyl ring found in many other synthetic cannabinoids . This structural difference contributes to its distinct binding affinity and selectivity for cannabinoid receptors . Similar compounds include:

生物活性

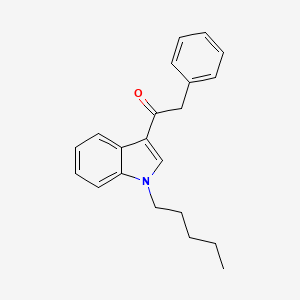

1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone, commonly referred to as a synthetic cannabinoid, is part of a broader class of compounds known as synthetic cannabinoids. These compounds are designed to interact with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2, which play crucial roles in various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone can be represented as follows:

This compound features an indole core substituted with a pentyl group and a phenylethanone moiety, contributing to its unique biological properties.

Cannabinoid Receptor Interaction

Research indicates that 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone acts as an agonist at both CB1 and CB2 receptors. Its interaction with these receptors leads to various physiological effects:

- CB1 Receptors : Primarily located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, appetite stimulation, and pain modulation.

- CB2 Receptors : Found mainly in the immune system, activation of CB2 receptors is linked to anti-inflammatory responses and modulation of immune functions.

Studies have shown that this compound exhibits high affinity for both receptor types, resulting in significant cannabimimetic effects similar to those observed with Δ9-tetrahydrocannabinol (THC) .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate various signaling pathways associated with cannabinoid receptor activation. For instance:

- cAMP Inhibition : The compound has been shown to decrease cyclic adenosine monophosphate (cAMP) levels in neuronal cultures, indicating its potential role in neurotransmitter release modulation .

| Study | Method | Findings |

|---|---|---|

| Wiley et al., 2013 | Radiolabeled cAMP assay | Significant reduction in cAMP levels upon treatment with the compound |

| Pertwee et al., 2010 | Cell culture assays | High receptor affinity confirmed via binding studies |

In Vivo Studies

In vivo experiments using animal models have provided insights into the physiological effects of 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone:

- Hypothermic Effects : The administration of this compound resulted in hypothermia in mice, indicative of its agonistic action on CB1 receptors .

| Study | Animal Model | Dose (mg/kg) | Effect |

|---|---|---|---|

| De Vries et al., 2001 | Rat | 10 | Induced hypothermia |

| Croxford & Miller, 2003 | Mouse | 5, 20 | Delayed disease onset in TMEV infection |

Case Studies and Clinical Implications

Several case studies have highlighted the implications of synthetic cannabinoids like 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone in clinical settings:

- Pain Management : Patients with chronic pain conditions reported relief after administration of synthetic cannabinoids, suggesting potential therapeutic applications for pain management.

Potential Risks

Despite their therapeutic potential, synthetic cannabinoids pose risks such as psychoactive effects and adverse reactions. They can lead to severe side effects including anxiety, paranoia, and cardiovascular issues. Monitoring and regulation are essential to mitigate these risks.

特性

IUPAC Name |

1-(1-pentylindol-3-yl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-9-14-22-16-19(18-12-7-8-13-20(18)22)21(23)15-17-10-5-4-6-11-17/h4-8,10-13,16H,2-3,9,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCPOEOUXQWESI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20235554 | |

| Record name | JWH-167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864445-37-4 | |

| Record name | 1-(1-Pentyl-1H-indol-3-yl)-2-phenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864445-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-167 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20235554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQX1W3537N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。